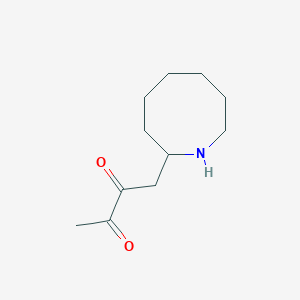
1-(Azocan-2-yl)butane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Azocan-2-yl)butane-2,3-dione involves several steps. One common method includes the reaction of azocane with butane-2,3-dione under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
Scientific Research Applications
1-(Azocan-2-yl)butane-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azocan-2-yl)butane-2,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use . The pathways involved in its mechanism of action are still under investigation, but it is known to interact with cellular components at the molecular level .
Comparison with Similar Compounds
1-(Azocan-2-yl)butane-2,3-dione can be compared with other similar compounds, such as:
1-(Piperidin-2-yl)butane-2,3-dione: This compound has a similar structure but contains a piperidine ring instead of an azocane ring.
1-(Morpholin-2-yl)butane-2,3-dione: This compound contains a morpholine ring and shows distinct chemical properties and applications compared to this compound.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(azocan-2-yl)butane-2,3-dione |
InChI |
InChI=1S/C11H19NO2/c1-9(13)11(14)8-10-6-4-2-3-5-7-12-10/h10,12H,2-8H2,1H3 |
InChI Key |
QUZIBXQODQYAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1CCCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


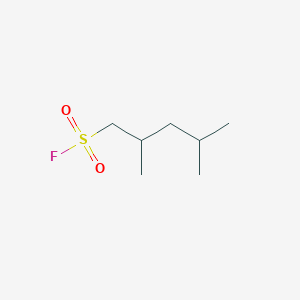
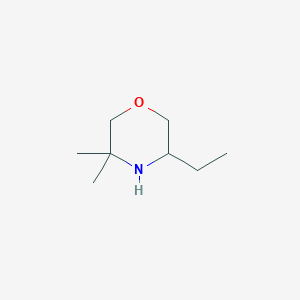
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)

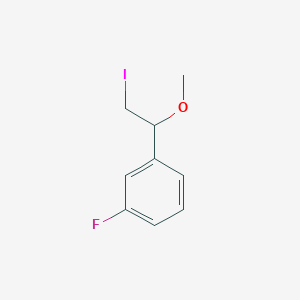
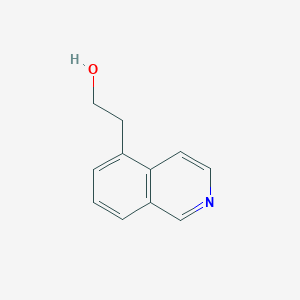
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)

![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)

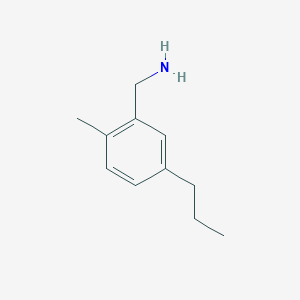
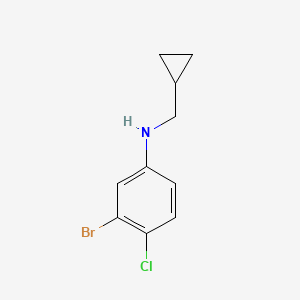

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)
